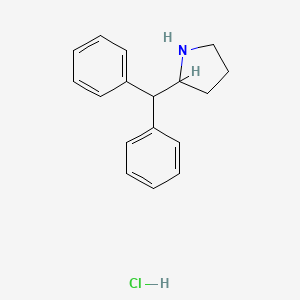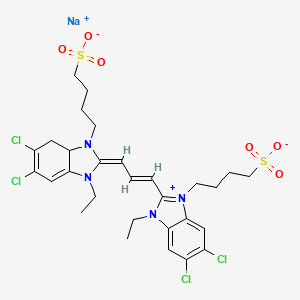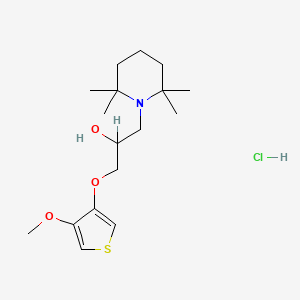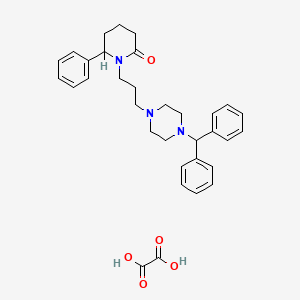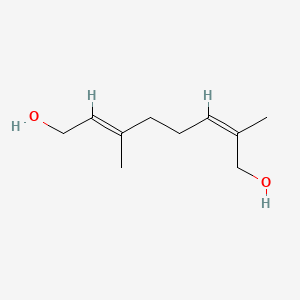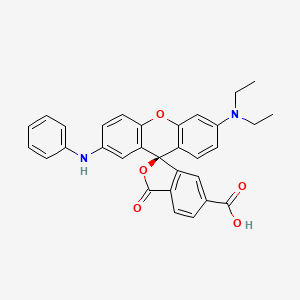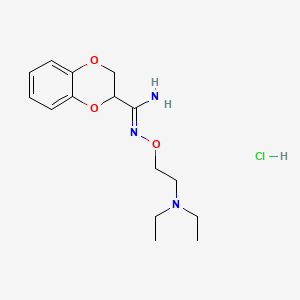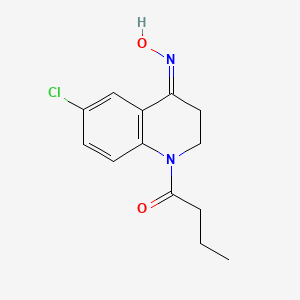
6-Chloro-4-oximino-1-butyryl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-oximino-1-butyryl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound belonging to the class of tetrahydroquinolines Tetrahydroquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oximino-1-butyryl-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Butyrylation: The final step involves the acylation of the oximino derivative with butyryl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.
化学反応の分析
Types of Reactions
6-Chloro-4-oximino-1-butyryl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-4-oximino-1-butyryl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Chloro-4-oximino-1-butyryl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The chloro and oximino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6-Chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline
- 6-Chloro-4-oximino-1-methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Chloro-4-oximino-1-butyryl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the butyryl group, which can influence its lipophilicity and ability to cross biological membranes. This structural feature may enhance its bioavailability and potency compared to similar compounds.
特性
CAS番号 |
81892-36-6 |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC名 |
1-[(4Z)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]butan-1-one |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-3-13(17)16-7-6-11(15-18)10-8-9(14)4-5-12(10)16/h4-5,8,18H,2-3,6-7H2,1H3/b15-11- |
InChIキー |
XWPGSXMQSZAQLG-PTNGSMBKSA-N |
異性体SMILES |
CCCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Cl |
正規SMILES |
CCCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)

